molecular formula C5H8ClNS B1512920 5-Methylthiophen-3-amine hydrochloride CAS No. 24030-01-1

5-Methylthiophen-3-amine hydrochloride

Cat. No. B1512920
CAS RN: 24030-01-1
M. Wt: 149.64 g/mol
InChI Key: SLCSSADWVQMLHQ-UHFFFAOYSA-N
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Description

5-Methylthiophen-3-amine hydrochloride is a chemical compound with the molecular weight of 149.64 . It is also known by its IUPAC name, 5-methylthiophen-3-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 5-Methylthiophen-3-amine hydrochloride is 1S/C5H7NS.ClH/c1-4-2-5 (6)3-7-4;/h2-3H,6H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Methylthiophen-3-amine hydrochloride is a powder that should be stored at temperatures around 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

A study by Lagrenée et al. (2002) investigated the efficiency of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for corrosion inhibition of mild steel in acidic media. The compound showed excellent inhibition efficiencies, indicating its potential as a corrosion inhibitor in industrial applications Lagrenée et al., 2002.

Host for Anions and Neutral Compounds

Castrejón-Antúnez et al. (2016) described the use of chlorodiphenyltin(IV) dithiocarbamate complexes as host for anions and neutral amines in solution, demonstrating the compounds' capability as chemodosimeters for detecting various substances Castrejón-Antúnez et al., 2016.

Aromatic Nucleophilic Substitution

D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution with amines on nitrothiophenes in room-temperature ionic liquids, providing insights into the solvation effects and reagent-solvent interactions in such reactions D’Anna et al., 2006.

Affinitychromic Polythiophenes

Bernier et al. (2002) reported on the preparation of affinitychromic polythiophenes for detecting interactions between side chains and analytes. This development paves the way for creating inexpensive tools for high-throughput screening and drug discovery Bernier et al., 2002.

Site-Selective Electrophilic Aromatic Substitution

Duvauchelle et al. (2022) described a catalyst-free approach for the hydroxyalkylation of 5-phenylthiophen-2-amine with α-trifluoromethyl ketones, highlighting a novel method for functionalizing thiophenes through electrophilic aromatic substitution Duvauchelle et al., 2022.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for this compound provides more detailed safety information .

properties

IUPAC Name

5-methylthiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCSSADWVQMLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856299
Record name 5-Methylthiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophen-3-amine hydrochloride

CAS RN

24030-01-1
Record name 5-Methylthiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylthiophen-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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